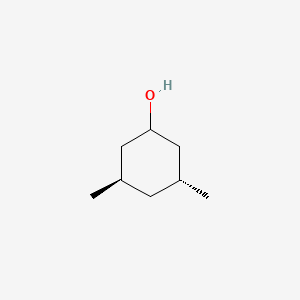
Cis,trans,trans-3,5-dimethylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis,trans,trans-3,5-dimethylcyclohexanol is an organic compound with the molecular formula C8H16O It is a stereoisomer of 3,5-dimethylcyclohexanol, characterized by the specific spatial arrangement of its methyl and hydroxyl groups on the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis,trans,trans-3,5-dimethylcyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of 3,5-dimethylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature. The stereochemistry of the product can be controlled by the choice of catalyst and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,5-dimethylcyclohexanone on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Cis,trans,trans-3,5-dimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3,5-dimethylcyclohexanone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form 3,5-dimethylcyclohexane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide, forming 3,5-dimethylcyclohexyl chloride or bromide, respectively.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 3,5-dimethylcyclohexanone.
Reduction: 3,5-dimethylcyclohexane.
Substitution: 3,5-dimethylcyclohexyl chloride, 3,5-dimethylcyclohexyl bromide.
Aplicaciones Científicas De Investigación
Cis,trans,trans-3,5-dimethylcyclohexanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable in the study of stereoselective reactions and conformational analysis.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents due to its unique structural properties.
Mecanismo De Acción
The mechanism by which cis,trans,trans-3,5-dimethylcyclohexanol exerts its effects depends on the specific context of its application. In chemical reactions, its reactivity is influenced by the steric and electronic properties of the hydroxyl and methyl groups. In biological systems, it may interact with enzymes or receptors, affecting their function through hydrogen bonding, hydrophobic interactions, and steric effects.
Comparación Con Compuestos Similares
Cis,trans,trans-3,5-dimethylcyclohexanol can be compared with other similar compounds such as:
Cis,cis-3,5-dimethylcyclohexanol: Differing in the spatial arrangement of the methyl groups, leading to different physical and chemical properties.
Trans,trans-3,5-dimethylcyclohexanol: Another stereoisomer with distinct reactivity and applications.
3,5-dimethylcyclohexanone: The ketone form, which can be interconverted with the alcohol through oxidation and reduction reactions.
Propiedades
Número CAS |
17373-17-0 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(3R,5S)-3,5-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3/t6-,7+,8? |
Clave InChI |
WIYNOPYNRFPWNB-DHBOJHSNSA-N |
SMILES |
CC1CC(CC(C1)O)C |
SMILES isomérico |
C[C@@H]1C[C@@H](CC(C1)O)C |
SMILES canónico |
CC1CC(CC(C1)O)C |
Sinónimos |
CIS,TRANS,TRANS-3,5-DIMETHYLCYCLOHEXANOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















